1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2(5H)-one derivative featuring a 4,5-dimethylthiazol-2-yl moiety at position 1, a 4-methylbenzoyl group at position 4, and a thiophen-2-yl substituent at position 3. It has been investigated as a matriptase activation inhibitor, with an IC50 of 21.8 μM in biochemical assays . Its structural complexity and substituent diversity make it a candidate for comparative analysis with related heterocyclic compounds.
Properties
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-11-6-8-14(9-7-11)18(24)16-17(15-5-4-10-27-15)23(20(26)19(16)25)21-22-12(2)13(3)28-21/h4-10,17,24H,1-3H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKHPYXVUTIMG-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CS4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrole ring substituted with various functional groups, which contribute to its biological properties. The key structural components include:
- Thiazole ring : Known for its role in various biological activities.
- Hydroxy and carbonyl groups : Important for interaction with biological targets.
- Thiophene moiety : Contributes to the electronic properties and solubility.
Research indicates that the compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, a study reported an IC50 value of 46.42 µM against BChE, indicating significant inhibitory potential comparable to standard drugs .
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its neuroprotective effects.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which is crucial in the context of chronic diseases.
Biological Activity and Therapeutic Potential
The compound has demonstrated a range of biological activities across various studies:
| Activity | IC50/Effect | Reference |
|---|---|---|
| AChE Inhibition | 157.31 µM | |
| BChE Inhibition | 46.42 µM | |
| Antioxidant Activity | Moderate | General findings |
| Anti-inflammatory Effects | Significant | General findings |
Case Studies
- Neuroprotective Effects : In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced cell death in models exposed to neurotoxic agents.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound exhibits selective cytotoxicity against certain tumor cell lines, suggesting potential in cancer therapy. Further investigation is required to elucidate the specific pathways involved.
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant improvements in cognitive functions and reductions in amyloid plaque formation, supporting its potential application in Alzheimer's disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are summarized below:
Structural and Physicochemical Properties
- Assay Compatibility : The 4,5-dimethylthiazol-2-yl group may interfere with colorimetric assays (e.g., MTT), as dimethylthiazol derivatives are commonly used in cytotoxicity assays . Analogs lacking this moiety (e.g., ’s 2,4-dimethylthiazole) might avoid such interference .
Methodological Considerations in Structural Analysis
- X-ray Crystallography : The use of SHELXL for structural refinement (e.g., bond lengths, angles) ensures high-resolution characterization of substituent geometry .
- Computational Analysis : Tools like Multiwfn enable electron density topology studies, critical for understanding substituent electronic effects on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
